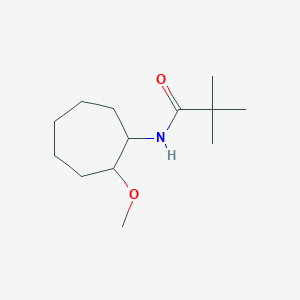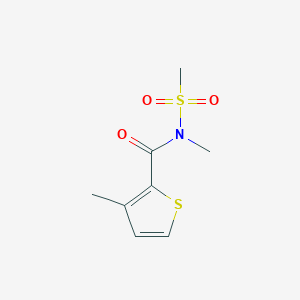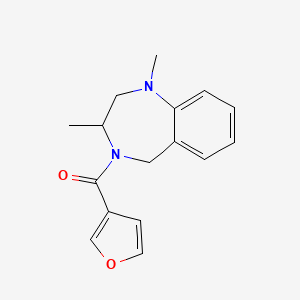
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide (commonly known as DPCPX) is a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that plays a crucial role in various physiological processes, including sleep, cardiovascular function, and inflammation. DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems.
Mechanism of Action
DPCPX selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity in the central nervous system. Adenosine A1 receptors also play a role in cardiovascular function, inflammation, and pain.
Biochemical and Physiological Effects:
DPCPX blocks the activation of adenosine A1 receptors, which leads to a decrease in the inhibitory effect of adenosine on neuronal excitability, synaptic transmission, and plasticity. This can result in an increase in neuronal activity and synaptic transmission. DPCPX has also been shown to increase heart rate and blood pressure in animal models, indicating a role for adenosine A1 receptors in cardiovascular function. In addition, DPCPX has been shown to reduce inflammation and pain in animal models, suggesting a potential therapeutic role for adenosine A1 receptor antagonists in these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using DPCPX in scientific research is its high selectivity for adenosine A1 receptors, which allows for specific investigation of the role of these receptors in different biological systems. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
For research on DPCPX could include investigating its potential therapeutic applications in cardiovascular disease, inflammation, and pain. In addition, further studies could investigate the role of adenosine A1 receptors in other physiological processes, such as sleep and cognition. Finally, new and improved adenosine A1 receptor antagonists could be developed to enhance the potency and selectivity of these compounds for use in scientific research and potential therapeutic applications.
Synthesis Methods
The synthesis of DPCPX involves the reaction of 2,3,5,6-tetrafluorophenyl isocyanate with 1,3-dimethyl-2-nitrobenzene, followed by reduction of the nitro group with tin(II) chloride to yield the corresponding aniline. The aniline is then reacted with propan-2-ylsulfonyl chloride to form the sulfonamide, which is finally converted to DPCPX by reaction with indole-2-carboxylic acid.
Scientific Research Applications
DPCPX is widely used in scientific research to investigate the role of adenosine A1 receptors in different biological systems. It has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the central nervous system. DPCPX has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, inflammation, and pain.
properties
IUPAC Name |
N,1-dimethyl-N-propan-2-ylsulfonylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)20(18,19)16(4)14(17)13-9-11-7-5-6-8-12(11)15(13)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGFDNZHPOHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)









